![molecular formula C13H21NO4 B2809355 (1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid CAS No. 1009629-95-1](/img/structure/B2809355.png)
(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid” is a synthetic compound . It is also referred to as t-butyl ester.
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the hydroxyl group, followed by the formation of the azabicyclic ring system and the introduction of the tert-butyl ester group.Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ .Chemical Reactions Analysis
This compound is a common reagent in organic chemistry and is used as a catalyst in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties such as density, melting point, boiling point, etc. for this compound can be found on various chemical databases .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of a Conformationally Rigid Analogue of 2-Aminoadipic Acid A new analogue of 2-amino-adipic acid with an 8-azabicyclo[3.2.1]octane skeleton was synthesized, demonstrating the flexibility of this structure in creating analogues of existing compounds (Kubyshkin et al., 2009).
Enantioselective Synthesis for CCR2 Antagonists The compound was used as an intermediate in synthesizing potent CCR2 antagonists, illustrating its utility in drug development (Campbell et al., 2009).
Molecular Scaffolds from Tartaric Acid and α‐Amino Acids Synthesis of a new N-Fmoc-protected dipeptide isoster, starting from tartaric acid, showed the compound's potential in creating diverse molecular scaffolds (Cini et al., 2002).
Chiral Cyclic Amino Acid Ester Synthesis The compound was synthesized as a chiral cyclic amino acid ester, highlighting its role in creating chiral structures for potential therapeutic use (Moriguchi et al., 2014).
Constrained Amino Acids and Pipecolic Acid Analogues
Synthesis of Constrained Proline Analogue The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue, was achieved using simple, high-yielding transformations, showcasing the compound's role in amino acid analogues (Casabona et al., 2007).
Asymmetric Synthesis of Alpha, Gamma-diamino Acids The synthesis of two new diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids was reported, indicating the utility of the compound in synthesizing structurally diverse amino acids (Caputo et al., 2006).
Practical Syntheses of Pipecolic Acid Analogues The compound facilitated the synthesis of various pipecolic acid analogues, illustrating its versatility in creating complex organic structures (Radchenko et al., 2009).
Peptidomimetic Synthesis and Molecular Structure Studies
Synthesis of Dipeptide Isosters The compound was used to synthesize dipeptide isosters, demonstrating its application in peptidomimetic synthesis (Mandal et al., 2005).
Molecular Structure Analysis of Azabicyclo[2.2.2]octane Derivatives A series of azabicyclo[2.2.2]octane derivatives was studied, providing insights into the molecular structure and potential applications of these compounds (Arias-Pérez et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
(1S,5R,6S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-5-4-6-10(14)9(7-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVUGRRGMKJDRF-LPEHRKFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]1[C@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.